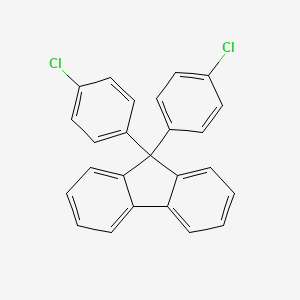
9,9-Bis(4-chlorophenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis(4-chlorophenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two 4-chlorophenyl groups attached to the 9-position of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(4-chlorophenyl)-9H-fluorene typically involves the reaction of fluorene with 4-chlorobenzene under specific conditions. One common method is the Friedel-Crafts alkylation, where fluorene reacts with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher efficiency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(4-chlorophenyl)-9H-fluorene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
9,9-Bis(4-chlorophenyl)-9H-fluorene has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Organic Electronics: The compound is employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Chemical Sensors: Its derivatives are used in the fabrication of chemical sensors for detecting various analytes.
Pharmaceutical Research: The compound and its derivatives are investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Mechanism of Action
The mechanism by which 9,9-Bis(4-chlorophenyl)-9H-fluorene exerts its effects is largely dependent on its interaction with specific molecular targets. In organic electronics, the compound functions by facilitating charge transport through its conjugated system. In chemical sensors, its mechanism involves the selective binding of analytes to its functional groups, leading to measurable changes in electrical or optical properties.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-methoxyphenyl)-9H-fluorene: Similar in structure but with methoxy groups instead of chloro groups.
9,9-Bis(4-fluorophenyl)-9H-fluorene: Contains fluorine atoms instead of chlorine atoms.
9,9-Bis(4-cyanophenyl)-9H-fluorene: Features cyano groups in place of chloro groups.
Uniqueness
9,9-Bis(4-chlorophenyl)-9H-fluorene is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and suitability for specific applications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
117766-41-3 |
|---|---|
Molecular Formula |
C25H16Cl2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
9,9-bis(4-chlorophenyl)fluorene |
InChI |
InChI=1S/C25H16Cl2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |
InChI Key |
HYBLFOADKYTPGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
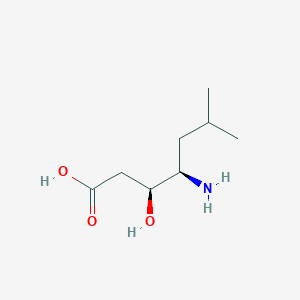
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
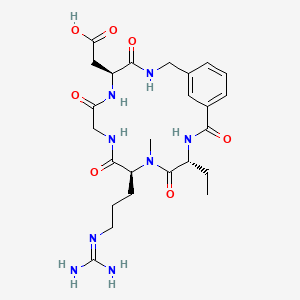
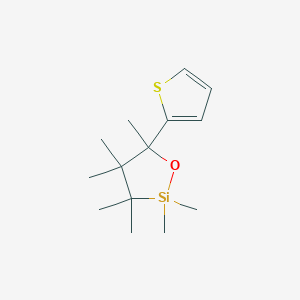
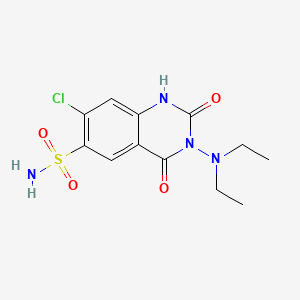

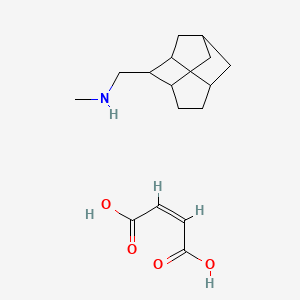
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
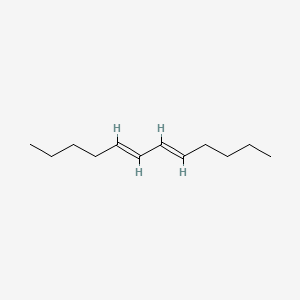
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)
